molecular formula BaRh2 B14477720 CID 71369785 CAS No. 66103-51-3

CID 71369785

Cat. No.: B14477720
CAS No.: 66103-51-3
M. Wt: 343.14 g/mol
InChI Key: HZDMQWNBBDCNDW-UHFFFAOYSA-N
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Description

CID 71369785 is a PubChem Compound Identifier (CID) assigned to a unique chemical entity in the PubChem database. For instance, discusses cell-permeable chemical inducers of dimerization (CIDs) like photocleavable rapamycin derivatives, which are tools for protein manipulation. This compound may belong to a similar class of bioactive compounds, though its exact structure and application remain unspecified in the evidence provided.

Properties

CAS No.

66103-51-3

Molecular Formula

BaRh2

Molecular Weight

343.14 g/mol

InChI

InChI=1S/Ba.2Rh

InChI Key

HZDMQWNBBDCNDW-UHFFFAOYSA-N

Canonical SMILES

[Rh].[Rh].[Ba]

Origin of Product

United States

Preparation Methods

The preparation methods for CID 71369785 involve specific synthetic routes and reaction conditions. The synthesis typically includes a series of chemical reactions that result in the formation of the desired compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

CID 71369785 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

CID 71369785 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions. In biology, it may be used in studies related to cellular processes and molecular interactions. In medicine, it could be investigated for its potential therapeutic effects. In industry, it may be used in the production of specialized materials or chemicals.

Mechanism of Action

The mechanism of action of CID 71369785 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can result in changes in cellular processes and biochemical pathways, leading to the desired therapeutic or industrial outcomes.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Due to the lack of direct data on CID 71369785, this comparison is based on structurally or functionally related compounds referenced in the evidence. Key criteria include molecular properties, applications, and experimental performance.

Table 1: Comparison of this compound with Analogous Compounds

Property This compound (Hypothetical) CID 72863 (CAS 1761-61-1) Photocleavable Rapamycin Analogs
Molecular Formula Not specified C₇H₅BrO₂ C₅₆H₈₇NO₁₃ (pRap example)
Molecular Weight (g/mol) 201.02 ~1,000 (varies by derivative)
Solubility 0.687 mg/mL (THF) Lipophilic (cell-permeable)
Primary Application Synthetic intermediate Protein localization/dimerization
Key Functional Groups Bromine, carboxylic acid Nitrobenzyl, rapamycin backbone
Experimental Use Catalyzed organic synthesis Intracellular target manipulation

Key Findings:

Structural Diversity :

  • CID 72863 (CAS 1761-61-1) is a brominated aromatic carboxylic acid used in synthetic chemistry, with solubility in tetrahydrofuran (THF) and moderate bioavailability (ESOL score: -2.47) .
  • Photocleavable CIDs like pRap are macrocyclic compounds enabling spatiotemporal control over protein interactions, though their cell permeability and diffusibility limit localized applications .

Functional Contrasts: Reactivity: Brominated compounds (e.g., CID 72863) exhibit electrophilic properties due to the bromine atom, facilitating nucleophilic substitution reactions. In contrast, photocleavable CIDs rely on UV-sensitive groups (e.g., nitrobenzyl) for controlled activation . Analytical Performance: Collision-induced dissociation (CID) techniques in mass spectrometry () differentiate isomers like ginsenosides via fragmentation patterns, a method applicable to characterizing this compound if structural data were available.

Synthetic and Experimental Challenges :

  • CID 72863 is synthesized using green chemistry methods (e.g., A-FGO catalyst in THF), achieving 98% yield . Photocleavable CIDs require multi-step organic synthesis, often with lower yields due to complex macrocyclic structures .

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